molecular formula C5H14NS+ B3054927 Trimethyl(1-sulfanylethyl)azanium CAS No. 625-00-3

Trimethyl(1-sulfanylethyl)azanium

Cat. No.: B3054927
CAS No.: 625-00-3
M. Wt: 120.24 g/mol
InChI Key: VFUGTBZQGUVGEX-UHFFFAOYSA-O
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Description

Trimethyl(1-sulfanylethyl)azanium: It is commonly used as a reagent in biochemical assays, particularly for the determination of cholinesterase activity . The compound is characterized by its ability to form a stable cation, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(1-sulfanylethyl)azanium can be synthesized through the reaction of trimethylamine with 2-chloroethanethiol. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1-sulfanylethyl)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trimethyl(1-sulfanylethyl)azanium involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the formation of a colored product that can be measured spectrophotometrically. This property makes it valuable in biochemical assays for detecting and quantifying cholinesterase activity .

Comparison with Similar Compounds

  • 2-Mercaptoethyltrimethylammonium
  • 2-Mercapto-N,N,N-trimethyl-1-ethanaminium
  • Trimethyl(2-mercaptoethyl)aminium

Comparison: Trimethyl(1-sulfanylethyl)azanium is unique due to its specific structure, which allows it to form stable cations and participate in a variety of chemical reactions. Its ability to act as a substrate for cholinesterase enzymes sets it apart from other similar compounds, making it particularly useful in biochemical assays .

Properties

CAS No.

625-00-3

Molecular Formula

C5H14NS+

Molecular Weight

120.24 g/mol

IUPAC Name

trimethyl(2-sulfanylethyl)azanium

InChI

InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1

InChI Key

VFUGTBZQGUVGEX-UHFFFAOYSA-O

SMILES

CC([N+](C)(C)C)S

Canonical SMILES

C[N+](C)(C)CCS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl(1-sulfanylethyl)azanium
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Trimethyl(1-sulfanylethyl)azanium
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Trimethyl(1-sulfanylethyl)azanium
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Trimethyl(1-sulfanylethyl)azanium
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Trimethyl(1-sulfanylethyl)azanium
Reactant of Route 6
Trimethyl(1-sulfanylethyl)azanium

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